Volasertib trihydrochloride is a small molecule compound primarily developed as an inhibitor of polo-like kinase 1 (PLK1), a critical regulator in cell cycle progression. It is classified under dihydropteridinone derivatives and has shown promise as an anti-cancer agent, particularly in treating various forms of leukemia and solid tumors. The compound has been awarded breakthrough therapy designation and orphan drug status for specific cancer indications, highlighting its potential clinical significance.
Volasertib is synthesized from various chemical precursors through a series of reactions involving intermediates. The compound was developed by Boehringer Ingelheim and is currently under investigation for its therapeutic applications in oncology.
The synthesis of Volasertib involves several key steps, primarily focusing on the formation of specific intermediates that lead to the final product. The synthesis can be divided into two main pathways to create the necessary precursors:
The molecular structure of Volasertib trihydrochloride can be represented by the following chemical formula:
The structural representation includes multiple functional groups that contribute to its biological activity, particularly its ability to bind to the ATP-binding pocket of PLK1.
Volasertib undergoes various chemical reactions during its synthesis and in biological systems:
The reactions are facilitated under controlled conditions to ensure high yields and purity of the final product. The use of specific catalysts enhances the efficiency of these transformations.
Volasertib exerts its anti-cancer effects primarily through the inhibition of PLK1. By binding to the ATP-binding pocket of PLK1, it prevents the kinase from phosphorylating target proteins necessary for cell cycle progression:
Preclinical studies have demonstrated that Volasertib effectively induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics .
Relevant data indicate that Volasertib retains its activity across a range of pH levels typical for physiological conditions .
Volasertib is primarily investigated for its potential applications in oncology:
The development of PLK1 inhibitors represents a significant advancement in targeted cancer therapy. Early efforts focused on validating PLK1's role in mitosis through tool compounds like onvansertib and BI 2536. The latter, a dihydropteridinone derivative, demonstrated proof-of-concept but faced pharmacological limitations due to suboptimal pharmacokinetics and transient target inhibition [2] [4]. Volasertib (BI 6727) emerged as a second-generation inhibitor designed to overcome these challenges through structural optimization of the dihydropteridinone core. This yielded enhanced binding affinity, selectivity, and sustained target engagement [1] [4]. Volasertib trihydrochloride—the salt form improving solubility for clinical formulation—received FDA Breakthrough Therapy designation in 2013 and orphan drug status for acute myeloid leukemia (AML) in 2014 [1] [6], reflecting its therapeutic potential.
Table 1: Evolution of Key PLK1 Inhibitors
Compound | Class | Key Advancement | Clinical Stage |
---|---|---|---|
BI 2536 | Dihydropteridinone | First potent PLK1 inhibitor; proof-of-concept | Phase II (halted) |
Volasertib (BI 6727) | Dihydropteridinone | Improved PK/PD; sustained inhibition | Phase III |
Rigosertib | Benzyl styryl sulfone | PLK1 PBD inhibition | Phase III |
GSK461364 | Imidazopyridine | Selective ATP-competitive inhibition | Phase II |
PLK1, a serine/threonine kinase, governs critical mitotic processes: centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [1] [4]. Its expression is tightly regulated in normal cells but aberrantly overexpressed in diverse malignancies, including breast, lung, colorectal, and hematological cancers. Crucially, PLK1 overexpression correlates with genomic instability, aggressive histology, and poor prognosis:
Table 2: PLK1 Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Prognostic Association |
---|---|---|
Acute Myeloid Leukemia | 80% | Reduced overall survival |
Non-Small Cell Lung | 70–85% | Advanced stage; metastasis |
Triple-Negative Breast | 60–75% | High histological grade |
Colorectal | 50–70% | Lymph node invasion; recurrence |
Volasertib trihydrochloride is a potent, ATP-competitive inhibitor belonging to the dihydropteridinone class. Its chemical structure (C₃₄H₅₀N₈O₃·3HCl; MW 728.20) features:
Biochemically, volasertib inhibits PLK1 with sub-nanomolar potency (IC₅₀ = 0.87 nM), demonstrating >10-fold selectivity over PLK2 (IC₅₀ = 5 nM) and PLK3 (IC₅₀ = 56 nM) [3] [8]. It exhibits minimal off-target activity against 69 other kinases at concentrations ≤10 µM [3] [4], underscoring its precision. This pharmacodynamic advantage, combined with favorable pharmacokinetics (high volume of distribution = 7.6 L/kg in mice; half-life = 46 h), enables sustained tumor suppression in vivo [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7